3-Fluoro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid
Description
3-Fluoro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid is an organic compound with the molecular formula C13H8F2O3. It is a derivative of benzoic acid, featuring two fluorine atoms and a hydroxyl group attached to the phenyl rings.
Properties
IUPAC Name |
3-fluoro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O3/c14-10-6-8(13(17)18)1-3-9(10)7-2-4-12(16)11(15)5-7/h1-6,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCCKCCPLWKUQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689360 | |
| Record name | 2,3'-Difluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261903-78-9 | |
| Record name | 2,3'-Difluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the demethylation of 3-fluoro-4-methoxybenzoic acid to yield 3-fluoro-4-hydroxybenzoic acid, which is then further reacted to introduce the second fluorine atom and the benzoic acid moiety . The reaction conditions typically involve the use of strong acids or bases, along with appropriate solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, ensuring high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, would be essential to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substituting agents: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields quinones, while reduction of the carboxylic acid group forms alcohols .
Scientific Research Applications
3-Fluoro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atoms and hydroxyl group play crucial roles in binding to these targets, modulating their activity and triggering specific biochemical pathways . For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-hydroxybenzoic acid: A simpler analog with one fluorine atom and a hydroxyl group.
4-(3-Fluoro-4-hydroxyphenyl)benzoic acid: Another analog with a different substitution pattern on the phenyl ring.
Uniqueness
3-Fluoro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid is unique due to the presence of two fluorine atoms and a hydroxyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
